molecular formula C16H27BO4 B13992027 Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Cat. No.: B13992027
M. Wt: 294.2 g/mol
InChI Key: HQDSLSSSAKGHFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which imparts unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate typically involves the reaction of a suitable cyclohexene derivative with a boronic ester precursor. One common method involves the hydroboration of alkenes using pinacolborane or bis(pinacolato)diboron in the presence of a transition metal catalyst such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and stringent reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium complex, enabling the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is unique due to its cyclohexene core, which provides additional reactivity and structural diversity compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C16H27BO4

Molecular Weight

294.2 g/mol

IUPAC Name

ethyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C16H27BO4/c1-7-19-14(18)12-8-9-13(11(2)10-12)17-20-15(3,4)16(5,6)21-17/h9,11-12H,7-8,10H2,1-6H3

InChI Key

HQDSLSSSAKGHFM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2C)C(=O)OCC

Origin of Product

United States

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